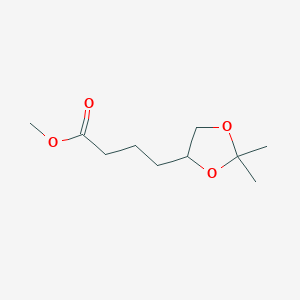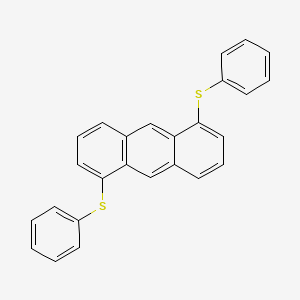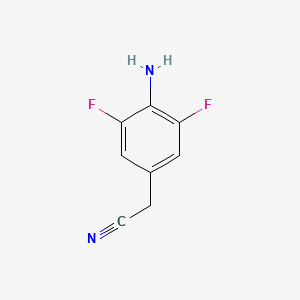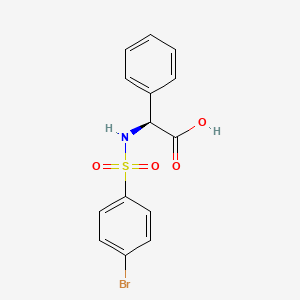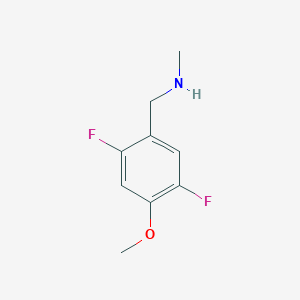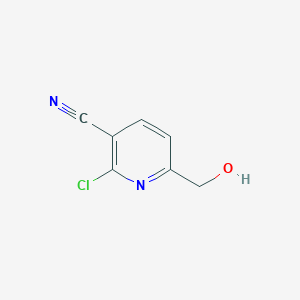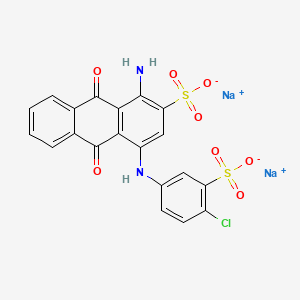
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and its ability to bind strongly to various substrates, making it a valuable component in industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt involves multiple steps. The process typically starts with the sulfonation of anthracene, followed by nitration and reduction to introduce the amino group. The chlorination and subsequent sulfonation of the phenyl ring are carried out under controlled conditions to ensure the desired substitution pattern. The final step involves the formation of the disodium salt to enhance the solubility of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial to achieving efficient production. The purification of the final product is typically done through crystallization and filtration to ensure high purity and quality.
化学反応の分析
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into different amines, altering its color properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various anthraquinone derivatives, which are key intermediates in the production of dyes and pigments. These derivatives exhibit different color properties and solubility profiles, making them suitable for various applications.
科学的研究の応用
2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in staining techniques for microscopy and as a fluorescent marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of high-performance dyes and pigments for textiles, plastics, and coatings.
作用機序
The mechanism of action of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt involves its ability to interact with various molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions enable the compound to bind strongly to substrates, enhancing its effectiveness as a dye or pigment. The molecular pathways involved include the activation of specific enzymes and receptors, leading to the desired chemical or biological effects.
類似化合物との比較
Similar Compounds
Anthraquinone: A simpler compound with similar dye properties but lacks the additional functional groups that enhance the solubility and binding affinity of 2-Anthracenesulfonic acid, 1-amino-4-((4-chloro-3-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt.
1-Amino-2-anthraquinonesulfonic acid: Shares the amino and sulfonic acid groups but does not have the chlorinated phenyl ring, resulting in different chemical properties.
4-Chloro-1-aminoanthraquinone: Contains the chlorinated phenyl ring but lacks the sulfonic acid groups, affecting its solubility and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide enhanced solubility, binding affinity, and versatility in various applications. This makes it a valuable compound in both scientific research and industrial applications.
特性
CAS番号 |
70892-85-2 |
|---|---|
分子式 |
C20H11ClN2Na2O8S2 |
分子量 |
552.9 g/mol |
IUPAC名 |
disodium;1-amino-4-(4-chloro-3-sulfonatoanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C20H13ClN2O8S2.2Na/c21-12-6-5-9(7-14(12)32(26,27)28)23-13-8-15(33(29,30)31)18(22)17-16(13)19(24)10-3-1-2-4-11(10)20(17)25;;/h1-8,23H,22H2,(H,26,27,28)(H,29,30,31);;/q;2*+1/p-2 |
InChIキー |
COAPEVCOWDOAJI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=C(C=C4)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Amino-4-[(naphthalen-2-yl)amino]anthracene-9,10-dione](/img/structure/B13130657.png)
![4-[Chloro(difluoro)methyl]benzaldehyde](/img/structure/B13130663.png)
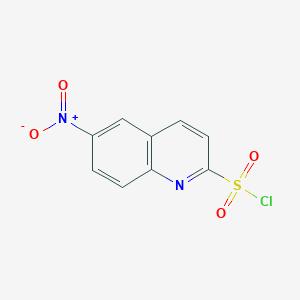

![2-Chloro-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13130670.png)
